An In-depth Technical Guide to 17αH-Gitoxigenin: Structure, Properties, and Analysis
An In-depth Technical Guide to 17αH-Gitoxigenin: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 17αH-Gitoxigenin, a cardenolide of significant interest in pharmacology and medicinal chemistry. As a member of the cardiac glycoside family, its unique structural features underpin its biological activity, making a thorough understanding of its chemistry essential for research and development.
Core Molecular Identity and Stereochemistry
Gitoxigenin is a naturally occurring cardiac glycoside, characterized by a steroid nucleus with specific hydroxyl substitutions and a lactone ring. The designation "17αH-Gitoxigenin" specifies the stereochemistry at the 17th carbon position, which is crucial for its biological function.
Chemical Structure
The foundational structure of 17αH-Gitoxigenin consists of a C23 steroid skeleton. Key functional groups include hydroxyl (-OH) groups at the 3β, 14β, and 16β positions. A hallmark of cardenolides is the five-membered unsaturated lactone ring (a butenolide) attached at the C-17 position. In 17αH-Gitoxigenin, the hydrogen atom at C-17 is in the alpha (α) configuration, which dictates that the lactone ring is in the beta (β) configuration. This β-orientation of the lactone ring is a critical determinant of its biological activity.[1][2][3][4][5][6]
The IUPAC name for this structure is 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.[7][]
Caption: Chemical structure of Gitoxigenin.
A Note on C-17 Stereoisomers
It is important to distinguish 17αH-Gitoxigenin from its isomer, 17βH-Gitoxigenin. In the latter, the hydrogen at C-17 is in the β position, forcing the lactone ring into the α position. This seemingly minor change can have a significant impact on the molecule's three-dimensional shape and, consequently, its binding affinity to its biological target, the Na+/K+-ATPase.[9] The naturally predominant and more biologically active form is typically the one with the 17β-lactone ring (17αH).
Molecular Formula and Weight
The chemical properties of 17αH-Gitoxigenin are summarized in the table below.
| Property | Value |
| Molecular Formula | C23H34O5 |
| Molecular Weight | 390.51 g/mol |
| Appearance | Light yellow flakes |
| CAS Number | 545-26-6 |
Biological Activity and Mechanism of Action
As a cardiac glycoside, the primary mechanism of action of 17αH-Gitoxigenin is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[7][10]
Inhibition of this pump leads to an increase in intracellular sodium ion concentration. This, in turn, affects the sodium-calcium exchanger, leading to an accumulation of intracellular calcium. In cardiac muscle cells, this increased calcium concentration enhances the force of contraction, which is the basis for its cardiotonic effects.[3][5] Beyond its effects on the heart, this mechanism is also being explored for its potential in cancer therapy, as altered ion gradients can trigger apoptosis in cancer cells.[4][11]
Caption: Mechanism of action of 17αH-Gitoxigenin.
Experimental Protocols: Isolation and Characterization
The isolation and characterization of 17αH-Gitoxigenin from natural sources, typically plants of the Digitalis genus, require a multi-step process involving extraction, purification, and spectroscopic analysis.
Isolation and Purification Workflow
A general workflow for the isolation and purification of 17αH-Gitoxigenin is outlined below. The choice of solvents and chromatographic conditions may need to be optimized based on the specific plant material.
Step 1: Extraction
-
Dry and pulverize the plant material (e.g., leaves of Digitalis purpurea).
-
Perform a Soxhlet extraction or maceration with a polar solvent such as ethanol or methanol to extract the glycosides.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
Step 2: Liquid-Liquid Partitioning
-
Dissolve the crude extract in an aqueous alcohol solution.
-
Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Cardiac glycosides are typically found in the more polar fractions.
Step 3: Chromatographic Purification
-
Subject the enriched fraction to column chromatography using silica gel or a similar stationary phase.
-
Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the different glycosides.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and a suitable visualization agent (e.g., Liebermann-Burchard reagent).
-
Pool the fractions containing the compound of interest.
-
Perform further purification using High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain highly pure 17αH-Gitoxigenin.
Caption: General workflow for isolation and characterization.
Spectroscopic Characterization
The identity and purity of the isolated 17αH-Gitoxigenin are confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the detailed structure, including the connectivity of atoms and the stereochemistry. The chemical shifts and coupling constants of the protons and carbons are characteristic of the cardenolide skeleton.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyls (broad O-H stretch), the steroid backbone (C-H stretches), and the unsaturated lactone ring (C=O and C=C stretches).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows a characteristic absorption maximum for the α,β-unsaturated lactone ring.
Conclusion
17αH-Gitoxigenin is a cardiac glycoside with a well-defined chemical structure and a potent biological activity centered on the inhibition of the Na+/K+-ATPase pump. A precise understanding of its stereochemistry, particularly at the C-17 position, is paramount for appreciating its structure-activity relationship. The methodologies for its isolation and characterization are well-established, enabling further research into its therapeutic potential beyond cardiotonic applications, including the promising field of oncology. This guide serves as a foundational resource for professionals engaged in the study and development of this important natural product.
References
-
CARDIAC GLYCOSIDES. (2020, May 5). Retrieved from [Link]
- Fuller, R. W., et al. (1993). Cardiac glycosides. 6. Gitoxigenin C16 acetates, formates, methoxycarbonates, and digitoxosides. Synthesis and Na+,K+-ATPase inhibitory activities. Journal of Medicinal Chemistry, 36(11), 1536-1541.
- Prassas, I., & Diamandis, E. P. (2008). Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. Trends in Pharmacological Sciences, 29(12), 646-653.
-
University of Illinois. (n.d.). Cardiac glycosides. Retrieved from [Link]
- Yao, X. S., et al. (2019). Design and synthesis of biotinylated cardiac glycosides for probing Nur77 protein inducting pathway. Bioorganic & Medicinal Chemistry Letters, 29(5), 723-727.
-
ResearchGate. (n.d.). Structure of some cardenolides isolated from Calotropis procera. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. Retrieved from [Link]
-
Slideshare. (n.d.). Cardiac glycosides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase. Retrieved from [Link]
- El-Askary, H., et al. (1993). Cardenolide glycosides with doubly linked sugars from Gomphocarpus sinaicus. Phytochemistry, 34(5), 1399-1402.
- Royal Society of Chemistry. (2025). Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis.
-
National Center for Biotechnology Information. (n.d.). New 99mTc-Labeled Digitoxigenin Derivative for Cancer Cell Identification. Retrieved from [Link]
-
MDPI. (n.d.). Quo vadis Cardiac Glycoside Research?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cardenolide. Retrieved from [Link]
Sources
- 1. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 2. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 4. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quo vadis Cardiac Glycoside Research? [mdpi.com]
- 6. Cardenolide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. New 99mTc-Labeled Digitoxigenin Derivative for Cancer Cell Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
